molecular formula C16H21N3O4S B11259312 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone

3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone

Cat. No.: B11259312
M. Wt: 351.4 g/mol
InChI Key: SAABRZJJYJJVSD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone involves several steps. One common method is the condensation of 3,5-dimethylpyrazole with 4-methylpiperidine, followed by sulfonation and subsequent reaction with 2-furyl ketone . The reaction conditions typically involve the use of solvents like chloroform and reagents such as chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone is unique due to its specific substitution pattern and functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C16H21N3O4S/c1-11-6-8-18(9-7-11)24(21,22)15-12(2)17-19(13(15)3)16(20)14-5-4-10-23-14/h4-5,10-11H,6-9H2,1-3H3

InChI Key

SAABRZJJYJJVSD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=CO3)C

Origin of Product

United States

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